(4-Chloronaphthalen-1-yl)(1-pentylindolin-3-yl)-methanone-,2',3,3',4,4',5,5,5-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398-d9: is a synthetic cannabinoid, specifically a deuterated form of JWH 398. It is an analytical reference standard used primarily for the quantification of JWH 398 in various samples. The compound belongs to the naphthoylindole family and acts as a cannabinoid agonist at both the CB1 and CB2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 398-d9 involves the incorporation of deuterium atoms into the structure of JWH 398. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1-pentyl-3-(4-chloro-1-naphthoyl)indole.
Deuteration: Deuterium atoms are introduced into the indole ring, resulting in the formation of JWH 398-d9.
Industrial Production Methods: Industrial production of JWH 398-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥99% deuterated forms).
Chemical Reactions Analysis
Types of Reactions: JWH 398-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert JWH 398-d9 into its reduced forms.
Substitution: Substitution reactions can occur at the indole or naphthoyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of JWH 398-d9 .
Scientific Research Applications
JWH 398-d9 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
JWH 398-d9 exerts its effects by acting as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors primarily affects the central nervous system, leading to analgesic and psychoactive effects. Activation of CB2 receptors influences the immune system and has anti-inflammatory properties .
Comparison with Similar Compounds
JWH 398: The non-deuterated form of JWH 398-d9, which also acts as a cannabinoid agonist.
JWH 122: Another synthetic cannabinoid with similar receptor affinity and effects.
JWH 424: A related compound with structural similarities and cannabinoid receptor activity.
Uniqueness: JWH 398-d9 is unique due to its deuterated form, which enhances its stability and allows for more accurate quantification in analytical applications. The presence of deuterium atoms also provides distinct mass spectrometric properties, making it a valuable internal standard for research and forensic analyses .
Properties
Molecular Formula |
C24H22ClNO |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3/i1D3,2D2,3D2,8D2 |
InChI Key |
IUWBHGFOHXVVKV-WRMMWXQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.